Aminopentamide sulfate

Description

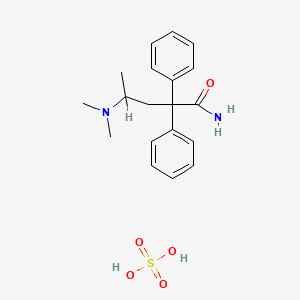

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-46-8 (Parent) | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057604 | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |

| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopentamide sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPENTAMIDE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminopentamide Sulfate: A Technical Guide to its Mechanism of Action on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of aminopentamide sulfate on smooth muscle. Synthesizing established pharmacological principles with field-proven experimental insights, this document is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development. This compound is a synthetic anticholinergic agent recognized for its potent antispasmodic properties, particularly within the gastrointestinal tract.[1][2] This guide will elucidate its molecular interactions with muscarinic acetylcholine receptors, the subsequent effects on intracellular signaling cascades, and the physiological response of smooth muscle tissue. Furthermore, it will present detailed experimental protocols for the functional assessment of aminopentamide and similar compounds, providing a practical framework for future research and development.

Introduction: The Pharmacological Profile of this compound

Aminopentamide is a synthetic anticholinergic drug utilized primarily for its antispasmodic and antidiarrheal effects.[2] Marketed under brand names such as Centrine®, it is employed in veterinary medicine to treat conditions like vomiting, diarrhea, and visceral spasms in dogs and cats.[1][2][3] Its therapeutic action stems from its ability to relax smooth muscle, thereby reducing the tone and amplitude of contractions, particularly in the colon.[1][4] Aminopentamide also diminishes gastric acid secretion and overall gastric motility.[1][2]

From a chemical standpoint, aminopentamide is identified as 4-(dimethylamino)-2,2-diphenylpentanamide.[5] Its sulfate salt is the common formulation used in pharmaceutical preparations. While its clinical use in humans is not well-documented in readily available literature, a PubChem entry indicates it has reached a maximum clinical trial phase of II, suggesting some investigation into its potential human applications.[5]

Comparative pharmacology highlights its advantages over the prototypical anticholinergic agent, atropine. Aminopentamide is reported to be more potent and longer-acting in reducing colonic contractions than atropine.[1][2] Crucially, it is also noted to have less intense mydriatic (pupil dilation) and salivary side effects, suggesting a degree of tissue selectivity or a more favorable therapeutic index for gastrointestinal applications.[1][2][4]

Molecular Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are the primary targets of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system, which governs "rest and digest" functions, including smooth muscle contraction in the gastrointestinal tract.

The Muscarinic Receptor Family in Smooth Muscle

Five subtypes of muscarinic receptors (M1-M5) have been identified, with M2 and M3 subtypes being predominantly expressed in smooth muscle tissue.

-

M3 Receptors: These receptors are primarily coupled to the Gq/11 family of G-proteins. Upon activation by ACh, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for smooth muscle contraction.

-

M2 Receptors: While less directly involved in initiating contraction, M2 receptors play a crucial modulatory role. They are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP promotes smooth muscle relaxation (in part by inhibiting myosin light chain kinase), the inhibition of its production by M2 receptor activation counteracts relaxation and sensitizes the muscle to contractile stimuli.

Aminopentamide's Action at the Receptor Level

As a non-selective muscarinic antagonist, aminopentamide binds to these receptors without activating them. By occupying the ACh binding site, it prevents the endogenous neurotransmitter from initiating the downstream signaling cascades that lead to muscle contraction.

-

Blockade of M3 Receptors: By antagonizing M3 receptors, aminopentamide directly prevents the Gq/11-PLC-IP3 pathway. This inhibition of IP3 production is the core of its spasmolytic effect, as it blocks the primary signal for Ca2+ release from intracellular stores, thus preventing the initiation of contraction.

-

Blockade of M2 Receptors: Antagonism of M2 receptors by aminopentamide prevents the ACh-mediated inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cAMP, which contributes to smooth muscle relaxation.

The overall effect of aminopentamide is a reduction in the cholinergic tone of the smooth muscle, leading to relaxation and a decrease in motility.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Pharmacology and Comparative Analysis

A thorough understanding of a drug's mechanism requires quantitative data on its interaction with its targets. For a competitive antagonist like aminopentamide, this is typically expressed as its affinity (Ki) for the receptor subtypes or its potency (pA2) in functional assays.

Receptor Binding Affinity and Selectivity

Comparative Potency with Atropine

Qualitative statements indicate that aminopentamide is more potent and has a longer duration of action on colonic smooth muscle than atropine.[1][2] This suggests that in functional assays, aminopentamide would likely exhibit a higher pA2 value than atropine. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

Table 1: Qualitative Comparison of Aminopentamide and Atropine

| Feature | This compound | Atropine | Reference(s) |

| Potency on Colon | More Potent | Less Potent | [1][2] |

| Duration of Action | Longer | Shorter | [1][2] |

| Mydriatic Effects | Less Intense | More Intense | [1][2][4] |

| Salivary Effects | Less Intense | More Intense | [1][2][4] |

| GI Specificity | More Specific | Less Specific | [4] |

Experimental Protocols for Functional Characterization

The following protocols provide a framework for the in vitro characterization of this compound and other muscarinic antagonists.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound like aminopentamide for the different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, include wells with a high concentration of a known muscarinic antagonist like atropine.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Radioligand binding assay workflow.

Isolated Organ Bath Assay for Functional Antagonism

This classic pharmacological technique measures the effect of a drug on the contractility of an isolated smooth muscle preparation, allowing for the determination of antagonist potency (pA2).

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue, such as the ileum or a strip of colon.

-

Place the tissue in a dissection dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Clean the tissue of adhering fat and connective tissue and cut it into strips of appropriate size.

-

-

Mounting the Tissue:

-

Mount the tissue strip in an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a small amount of initial tension (preload) to the tissue and allow it to equilibrate for a set period (e.g., 60 minutes), with regular washing.

-

-

Schild Analysis for pA2 Determination:

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Wash the tissue until it returns to baseline tension.

-

Introduce a fixed concentration of the antagonist (this compound) into the organ bath and allow it to incubate with the tissue.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist. A rightward shift in the curve should be observed.

-

Repeat this process with several increasing concentrations of the antagonist.

-

-

Data Analysis:

-

For each antagonist concentration, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

-

Figure 3: Isolated organ bath (Schild analysis) workflow.

Summary and Future Directions

This compound is a potent, non-selective muscarinic antagonist with a clear mechanism of action centered on the blockade of M2 and M3 receptors in smooth muscle. This antagonism inhibits acetylcholine-induced intracellular signaling, primarily by preventing the IP3-mediated release of calcium, leading to muscle relaxation and reduced gastrointestinal motility. Qualitative evidence suggests it offers a superior therapeutic profile for GI disorders compared to atropine, with greater potency and fewer systemic side effects.

However, a significant gap exists in the publicly available scientific literature regarding the quantitative pharmacology of aminopentamide. To fully leverage its potential in drug development, future research should focus on:

-

Quantitative Receptor Profiling: Determining the Ki values of this compound for all five human muscarinic receptor subtypes to establish a definitive selectivity profile.

-

Direct Measurement of Downstream Effects: Quantifying the inhibitory effect of aminopentamide on agonist-induced IP3 production and intracellular calcium mobilization in smooth muscle cells.

-

Head-to-Head Comparative Studies: Performing rigorous in vitro (e.g., Schild analysis) and in vivo studies to quantitatively compare the potency, duration of action, and side effect profile of aminopentamide with other anticholinergics like atropine.

-

Clinical Investigation: Given the indication of a Phase II clinical trial, accessing and analyzing this data would be invaluable for understanding its efficacy and safety in humans.

By addressing these knowledge gaps, the scientific community can build upon the established foundation of aminopentamide's pharmacology and fully elucidate its therapeutic potential.

References

- Drugs.com. (2025, November 30). Centrine Tablets. [Link]

- PetPlace. (2015, August 8). Aminopentamide (Centrine®)

- Blount, W. Aminopentamide.

- Regulations.gov. α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. [Link]

- Wedgewood Pharmacy.

- MuriGenics. Toxicology. [Link]

- Veterian Key. (2018, February 8). 9. Pharmacology. [Link]

- PubMed. (1992, August 3). Carbachol Stimulates Adenylate Cyclase and Phospholipase C and Muscle Contraction-Relaxation in a Reciprocal Manner in Dog Iris Sphincter Smooth Muscle. [Link]

- PubChem. Aminopentamide. [Link]

- McGeown, J. G., et al. (2003). Carbachol triggers RyR-dependent Ca2+ release via activation of IP3 receptors in isolated rat gastric myocytes. The Journal of Physiology, 550(Pt 3), 759–771. [Link]

- PubMed. (1995, February). Carbachol-induced increase in inositol trisphosphate (IP3)

- PubMed. (1991, January). Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test. [Link]

- Levison, M. E. (2000). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Infectious Disease Clinics of North America, 14(2), 281–291. [Link]

- PubMed. (1987). Action of acetylcholine on smooth muscle. [Link]

- PubMed. (1992, April).

- Jusko, W. J. (2004). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 6(3), e28. [Link]

- PubMed. (1987, March).

- PubMed. (1998, October). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR)

- PubMed. (1993, November).

- St. John, M. (2023, January 29). Pharmacodynamics. In StatPearls.

- PubMed. (1991, March). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. [Link]

- PubMed. (1989, December).

- PubMed. (1976, April).

- PubMed. (2002). Pharmacokinetic/pharmacodynamic studies in drug product development. [Link]

- Ichor Life Sciences. Preclinical Toxicology Studies. [Link]

- PubMed. (1990, June). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. [Link]

- PubMed. (1985, July 25-31). Acetylcholine activates an inward current in single mammalian smooth muscle cells. [Link]

- PubMed. (1992, May). Binding of selective antagonists to four muscarinic receptors (M1 to M4)

- PubMed. (1991, April). Antispasmodic effect of amiodarone on gastrointestinal smooth muscle: possible involvement of calcium. [Link]

- Zhang, Y., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & medicinal chemistry, 24(24), 6390–6400. [Link]

- PubMed. (1988, May). Muscarinic receptor subtypes on rat pancreatic acini: secretion and binding studies. [Link]

- ResearchGate. 18306 PDFs | Review articles in PRECLINICAL PHARMACOLOGY. [Link]

- Bitar, K. N., & Makhlouf, G. M. (1982). Interaction of acetylcholine and cholecystokinin with dispersed smooth muscle cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 242(5), G400–G407. [Link]

- Bukharaeva, E., et al. (2016). Acetylcholine-Induced Inhibition of Presynaptic Calcium Signals and Transmitter Release in the Frog Neuromuscular Junction. Frontiers in Physiology, 7, 529. [Link]

- U.S. Food and Drug Administration. (2008, August 28). PHARMACOLOGY REVIEW(S). [Link]

- Don, R., et al. (2017). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PLoS neglected tropical diseases, 11(1), e0005210. [Link]

- PubMed. (1989, August).

Sources

- 1. Centrine Tablets - Drugs.com [drugs.com]

- 2. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 3. wendyblount.com [wendyblount.com]

- 4. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 5. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Muscarinic Receptor Binding Affinity of Aminopentamide Sulfate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of aminopentamide sulfate across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). While aminopentamide is clinically recognized as a non-selective muscarinic antagonist, this document outlines the rigorous experimental protocols and data analysis required to quantitatively substantiate this profile.[1] We will delve into the causality behind experimental choices, ensuring a self-validating system for generating high-fidelity data.

Introduction: this compound and the Muscarinic Receptor Family

Aminopentamide is a synthetic anticholinergic agent.[1] Its therapeutic effects stem from its antagonism of muscarinic receptors, which are G protein-coupled receptors (GPCRs) crucial for mediating the actions of acetylcholine in the central and peripheral nervous systems.[2][3] The five muscarinic receptor subtypes (M1-M5) exhibit distinct tissue distribution and signaling pathways, making the determination of a drug's binding affinity for each subtype a critical step in understanding its pharmacological profile and potential side effects.[4][5]

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium.[2]

-

M2 and M4 receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[2]

The sulfate salt of aminopentamide is a common pharmaceutical formulation.[6] For the purposes of in vitro binding assays, it is the aminopentamide moiety that interacts with the receptor.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[7] These assays allow for the determination of key parameters such as the dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a competing non-radiolabeled compound like aminopentamide.[2][7]

The design of a robust radioligand binding assay hinges on several critical decisions, each with a clear scientific rationale.

-

Choice of Radioligand: A suitable radioligand should exhibit high affinity and selectivity for the target receptor and possess a high specific activity to enable sensitive detection. For muscarinic receptors, non-selective antagonists like [³H]-N-methylscopolamine ([³H]-NMS) are often employed to label the total receptor population.[8][9]

-

Receptor Source: The assays require a source of muscarinic receptors. This is typically achieved by using cell lines (e.g., Chinese Hamster Ovary [CHO] or Human Embryonic Kidney [HEK] 293 cells) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[10] This ensures that the binding interactions measured are specific to the subtype under investigation.

-

Membrane Preparation: Whole cells can be used, but preparing cell membranes enriches the concentration of receptors and removes intracellular components that might interfere with the assay.

The following diagram illustrates the general workflow for a competition radioligand binding assay.

Caption: Cheng-Prusoff equation data flow.

Summarizing the Binding Affinity Profile of this compound

The Ki values obtained for each muscarinic receptor subtype should be compiled into a table for easy comparison. While specific experimental data for this compound is not publicly available in the cited literature, a template for presenting such data is provided below.

| Receptor Subtype | This compound Ki (nM) |

| M1 | To be determined experimentally |

| M2 | To be determined experimentally |

| M3 | To be determined experimentally |

| M4 | To be determined experimentally |

| M5 | To be determined experimentally |

As a non-selective antagonist, it is hypothesized that this compound will exhibit similar Ki values across all five receptor subtypes.

Advanced Analysis: Schild Regression for Functional Antagonism

While radioligand binding assays provide a direct measure of affinity, it is also crucial to assess the functional antagonism of this compound. Schild regression analysis is a powerful tool for this purpose. This involves performing a functional assay (e.g., measuring agonist-induced calcium mobilization for M1, M3, and M5 receptors, or inhibition of cAMP accumulation for M2 and M4 receptors) in the presence of increasing concentrations of this compound.

The analysis yields a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist dose-response curve. For a competitive antagonist, the pA₂ is theoretically equal to the pKi (the negative logarithm of the Ki).

Conclusion: A Pathway to Quantitative Understanding

This guide has outlined a rigorous, self-validating methodology for determining the muscarinic receptor binding affinity of this compound. By employing carefully designed radioligand binding assays and appropriate data analysis techniques, researchers can obtain the quantitative data necessary to fully characterize its pharmacological profile. While aminopentamide is known to be a non-selective antagonist, the experimental approach detailed herein provides the means to definitively quantify its affinity for each of the five muscarinic receptor subtypes, thereby upholding the principles of scientific integrity and providing a solid foundation for further research and drug development.

References

- Aminopentamide - Wikipedia. [Link]

- Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

- Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - MDPI. [Link]

- Overview of muscarinic receptor subtypes - PubMed. [Link]

- Pharmacology | Veterian Key. [Link]

- Muscarinic acetylcholine receptor - Wikipedia. [Link]

- Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calcul

- Muscarinic acetylcholine receptors fact sheet - Bristol Myers Squibb. [Link]

- Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4) | Powder Diffraction | Cambridge Core. [Link]

- Muscarinic Receptor Subtype Pharmacology and Physiology - ResearchG

- The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equ

- Schild Plot Gener

- Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]

- determination of KB or Ki from IC50.

- In vitro muscarinic receptor radioligand-binding assays - PubMed. [Link]

- IC50 - Wikipedia. [Link]

- This compound | C19H26N2O5S | CID 176163 - PubChem - NIH. [Link]

- Schild equ

- AMINOPENTAMIDE SULF

- The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. [Link]

- Taking The Time To Study Competitive Antagonism - PMC - PubMed Central. [Link]

- Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. [Link]

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

- (PDF)

- AMINOPENTAMIDE, (-)- - gsrs. [Link]

- Aminopentamide | C19H24N2O | CID 22565 - PubChem - NIH. [Link]

- Muscarinic receptor 1 allosteric modulators stimulate colorectal emptying in dog, mouse and rat and resolve constip

- Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites - PubMed. [Link]

- Binding of selective antagonists to four muscarinic receptors (M1 to M4)

- Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors - PubMed. [Link]

- Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC - PubMed Central. [Link]

- Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PubMed. [Link]

- Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC - PubMed Central. [Link]

- The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

- Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - NIH. [Link]

Sources

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Aminopentamide Sulfate

This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of aminopentamide sulfate, a potent synthetic anticholinergic agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor antagonists. This document delves into the core structural features of aminopentamide, the methodologies for evaluating its pharmacological activity, and the causal relationships between molecular modifications and biological outcomes.

Introduction: this compound - A Profile of a Muscarinic Antagonist

Aminopentamide, available commercially as the sulfate salt, is a synthetic anticholinergic drug utilized primarily in veterinary medicine to control vomiting and diarrhea by reducing gastrointestinal motility and gastric acid secretion.[1][2][3] Its therapeutic effects stem from its action as a non-selective muscarinic receptor antagonist, competitively blocking the binding of acetylcholine at parasympathetic nerve endings.[1][4] This action on the smooth muscle of the gastrointestinal tract makes it an effective antispasmodic agent.[1][5] While its clinical application is established, a detailed exploration of its structure-activity relationship is crucial for the rational design of novel antagonists with improved selectivity and pharmacokinetic profiles.

Chemical Identity:

-

IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide[6]

-

CAS Number: 60-46-8 (Aminopentamide)[7]

-

Molecular Formula: C₁₉H₂₄N₂O (Aminopentamide)[6]

-

Molar Mass: 296.41 g/mol (Aminopentamide)[6]

This compound is the hydrogen sulfate salt of the active aminopentamide base.[8]

The Foundation of Anticholinergic SAR: Core Structural Principles

The design and optimization of muscarinic antagonists are guided by well-established structure-activity relationships. Generally, potent anticholinergic agents possess a common structural motif consisting of a cationic head, a central scaffold, and bulky, hydrophobic groups.[9][10] These features are essential for effective binding to the muscarinic receptors and antagonism of acetylcholine.

The following diagram illustrates the generalized pharmacophore for muscarinic antagonists, which provides a framework for understanding the SAR of aminopentamide.

Caption: Generalized pharmacophore for muscarinic antagonists.

Deconstructing Aminopentamide: A Moiety-by-Moiety SAR Analysis

While specific SAR studies on aminopentamide analogs are not extensively published, we can infer the contribution of its key structural features based on the well-established principles of muscarinic antagonist SAR.

The Cationic Head: The Dimethylamino Group

The tertiary dimethylamino group in aminopentamide serves as the cationic head, which is crucial for binding to the anionic site of the muscarinic receptor. At physiological pH, this amine is protonated, forming a positively charged ammonium ion that interacts with a conserved aspartate residue in the receptor's binding pocket.

-

Quaternization: Conversion of the tertiary amine to a quaternary ammonium salt would likely increase potency due to a permanent positive charge, but this would also restrict its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

-

Alkyl Substituent Size: The methyl groups on the nitrogen are generally considered optimal. Increasing the size of these alkyl groups to ethyl or larger tends to decrease activity, likely due to steric hindrance at the binding site.

The Central Scaffold: The Amide Moiety

Aminopentamide possesses a primary amide group. While many potent anticholinergics feature an ester linkage, the amide bond in aminopentamide is a key bioisosteric replacement.[11][12]

-

Hydrogen Bonding: The amide group can participate in hydrogen bonding interactions within the receptor, potentially contributing to its binding affinity.[13][14][15]

-

Metabolic Stability: Amides are generally more resistant to hydrolysis than esters, which could contribute to a longer duration of action for aminopentamide compared to ester-containing analogs like atropine.[1][12]

-

Bioisosteric Replacement: Replacing the amide with other groups such as a reversed amide, an ether, or a simple alkane chain would be expected to significantly impact potency, highlighting the importance of the hydrogen bonding and electronic properties of the amide linkage.

The Hydrophobic Moieties: The Gem-Diphenyl Groups

The two phenyl rings attached to the same carbon atom (a gem-diphenyl group) are critical for high antagonistic activity. These bulky, hydrophobic groups engage in van der Waals and hydrophobic interactions with non-polar regions of the receptor binding site, significantly enhancing binding affinity.[9]

-

Ring Substitution: Introduction of substituents on the phenyl rings could modulate activity. Small, electron-withdrawing groups might fine-tune electronic interactions, while larger groups could introduce steric clashes.

-

Ring Bioisosteres: Replacing one or both phenyl rings with other cyclic systems, such as cyclohexyl or cyclopentyl, is a common strategy in muscarinic antagonist design.[9][10] Such modifications can alter the conformational profile and hydrophobic interactions, potentially leading to changes in potency and receptor subtype selectivity.

The following table summarizes the expected impact of structural modifications on the activity of aminopentamide, based on general SAR principles for muscarinic antagonists.

| Moiety | Modification | Expected Impact on Activity | Rationale |

| Dimethylamino Group | Quaternization | Increase | Permanent positive charge enhances ionic interaction with the receptor. |

| Increase N-alkyl size (e.g., to ethyl) | Decrease | Steric hindrance at the receptor binding site. | |

| Amide Moiety | Replacement with Ester | Potentially similar activity, altered pharmacokinetics | Ester is a common bioisostere for amide in anticholinergics. |

| Replacement with Alkane Chain | Decrease | Loss of hydrogen bonding capability. | |

| Gem-Diphenyl Groups | Replacement of one Phenyl with Cyclohexyl | Potentially maintained or increased | Cyclohexyl is a common bulky hydrophobic group in potent antagonists. |

| Introduction of para-substituents | Variable | Depends on the electronic and steric properties of the substituent. |

Experimental Protocols for SAR Elucidation

To experimentally validate the inferred SAR of aminopentamide and to characterize novel analogs, a combination of in vitro binding and functional assays is essential.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Radioligand binding assays are employed to determine the affinity of a compound for the muscarinic receptors. A common approach is a competitive binding assay using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), and membrane preparations from tissues or cells expressing the target receptors.[5][8][10][16]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex for a mix of subtypes, or specific cell lines expressing a single subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: In a final volume of 1 mL of assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5), combine the membrane preparation, a fixed concentration of [³H]-NMS (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., aminopentamide or its analogs).[16]

-

Determination of Non-specific Binding: A parallel set of tubes is incubated with a high concentration of a potent, unlabeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.[16]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[16]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays for Antagonist Potency

Functional assays measure the ability of a compound to inhibit the biological response induced by a muscarinic agonist. The isolated guinea pig ileum preparation is a classic and robust model for this purpose.[2][17][18][19]

Step-by-Step Methodology:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is excised and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.[18]

-

Recording of Contractions: The tissue is connected to an isometric force transducer to record contractions on a polygraph or digital data acquisition system.

-

Agonist Dose-Response Curve: After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the antagonist (e.g., aminopentamide) for a predetermined period.

-

Shifted Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is constructed.

-

Schild Analysis: This process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist is constructed.[1][9][20][21][22]

-

pA₂ Determination: For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, is determined from the x-intercept of the regression line. The pA₂ is a measure of the antagonist's potency.

The following diagram illustrates the principle of Schild analysis for determining antagonist potency.

Caption: Workflow for determining pA₂ using Schild analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound, while not explicitly detailed in dedicated studies, can be logically deduced from the extensive knowledge base of muscarinic antagonist SAR. The key pharmacophoric elements—the cationic tertiary amine, the metabolically robust amide scaffold, and the bulky gem-diphenyl groups—all contribute to its effective antagonism at muscarinic receptors.

Future research should focus on the synthesis and pharmacological evaluation of a focused library of aminopentamide analogs.[23] This would allow for the construction of a quantitative structure-activity relationship (QSAR) model, providing deeper insights into the specific interactions of this chemical series with muscarinic receptor subtypes.[3][24][25][26] Such studies could lead to the development of novel anticholinergic agents with enhanced receptor subtype selectivity, potentially offering improved therapeutic profiles with fewer side effects.

References

- Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. Semantic Scholar.

- Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. PubMed.

- Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. PMC.

- Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. PubMed.

- Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal.

- pA2 value, Schild plot and pD2 values- applications in pharmacology. Slideshare.

- Guinea Pig Ileum. University of Bath.

- This compound. PubChem.

- Bioisostere. Wikipedia.

- Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. PubMed.

- N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. PubMed.

- Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. PubMed.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain. University of Miami.

- Aminopentamide. PubChem.

- An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum. PMC.

- Guinea Pig Ileum. Norecopa.

- AMINOPENTAMIDE, (-)-. GSRS.

- [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. PubMed.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Quantitative structure–activity relationship. Wikipedia.

- A practical overview of quantitative structure-activity relationship. Mahidol University.

- Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed.

- Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications.

- Full Text. Systematic Reviews in Pharmacy.

- This compound. GSRS.

- Muscarinic subtypes profile modulation within a series of new antagonists, bridged bicyclic derivatives of 2,2-diphenyl-[1][17]-dioxolan-4-ylmethyl-dimethylamine. PubMed.

- Diphenyl sulfoxides as selective antagonists of the muscarinic M2 receptor. PubMed.

- The importance of amide protons in peptide drug development. PubMed.

- Muscarinic Antagonists. StatPearls.

- Muscarinic Receptor Agonists and Antagonists. MDPI.

- Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria. PMC.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.

- Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. PubMed.

- 8-Aminocyclazocine analogues: synthesis and structure-activity relationships. PubMed.

- Amide Bond Activation of Biological Molecules. PMC.

Sources

- 1. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]

- 2. Guinea Pig Ileum [norecopa.no]

- 3. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the function of bioisostere? [synapse.patsnap.com]

- 7. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. Bioisostere - Wikipedia [en.wikipedia.org]

- 13. The importance of amide protons in peptide drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 18. Guinea Pig Ileum [sheffbp.co.uk]

- 19. An analysis of the direct and indirect actions of drugs on the isolated guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 22. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 8-Aminocyclazocine analogues: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 25. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 26. sysrevpharm.org [sysrevpharm.org]

Synthesis and Characterization of Aminopentamide Sulfate Analogs: A Technical Guide for Drug Development Professionals

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel analogs of aminopentamide sulfate, an anticholinergic agent.[1][2][3] The synthesis of chemical analogs is a crucial strategy in drug discovery, allowing for the exploration of structure-activity relationships (SAR) to enhance therapeutic efficacy and pharmacokinetic profiles.[] This document details robust synthetic strategies, step-by-step experimental protocols, and in-depth analytical techniques for the structural and physicochemical characterization of these new chemical entities. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of new therapeutic agents.

Introduction: The Rationale for Aminopentamide Analog Development

Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1][5] It is primarily utilized in veterinary medicine to reduce gastrointestinal motility and gastric acid secretion.[1][2][3] The commercially available form, aminopentamide hydrogen sulfate, is employed to treat conditions such as vomiting, diarrhea, and visceral spasms.[1][2][3]

While effective, the exploration of aminopentamide analogs presents an opportunity to refine its pharmacological profile. The goals of synthesizing analogs may include:

-

Enhanced Receptor Subtype Selectivity: To minimize side effects associated with non-selective muscarinic antagonism, such as dry mouth or urinary retention.[1][2]

-

Improved Potency and Duration of Action: To allow for lower dosing regimens and improved patient compliance.

-

Modified Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and reduced systemic exposure.

-

Exploration of Structure-Activity Relationships (SAR): To systematically understand how structural modifications influence biological activity, providing valuable insights for future drug design.[6][7]

This guide will focus on the synthesis of two hypothetical, yet chemically plausible, analogs to illustrate key synthetic and characterization principles:

-

Analog A: 4-(dimethylamino)-2-(4-chlorophenyl)-2-phenylpentanamide sulfate

-

Analog B: 4-(diethylamino)-2,2-diphenylpentanamide sulfate

Synthetic Strategy and Methodologies

The synthesis of aminopentamide and its analogs generally revolves around the formation of a key amide bond.[1] A retrosynthetic analysis of the aminopentamide scaffold suggests that the core structure can be assembled from a diarylacetic acid derivative and an appropriate diamine precursor.

General Synthetic Pathway

The overall synthetic approach involves a multi-step process, beginning with the synthesis of a substituted diarylacetic acid, followed by activation of the carboxylic acid and subsequent amidation.

Sources

- 1. Aminopentamide - Wikipedia [en.wikipedia.org]

- 2. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 3. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 5. Aminopentamide (5985-88-6) for sale [vulcanchem.com]

- 6. Structural determinants of AMPA agonist activity in analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid: synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of Aminopentamide Sulfate on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopentamide sulfate is a synthetic anticholinergic agent characterized by its potent antispasmodic and antisecretory properties. This technical guide provides a comprehensive analysis of the effects of this compound on cholinergic neurotransmission. We will delve into its mechanism of action as a non-selective muscarinic receptor antagonist, detailing its impact on gastrointestinal smooth muscle and gastric acid secretion. This guide will also present established in-vitro and in-vivo experimental methodologies for characterizing its anticholinergic activity, including receptor binding assays, functional assays, and electrophysiological techniques. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of anticholinergic drugs.

Introduction: Understanding this compound and Cholinergic Neurotransmission

This compound: A Profile

Aminopentamide, available as aminopentamide hydrogen sulfate, is a synthetic anticholinergic drug. It is primarily utilized in veterinary medicine to control vomiting, diarrhea, and visceral spasms in dogs and cats.[1][2] Structurally related to other anticholinergic agents, its therapeutic effects stem from its ability to block the action of acetylcholine, a key neurotransmitter.[3][4] While its use in humans is not established, its well-defined mechanism of action makes it a valuable tool for studying cholinergic pathways.

The Cholinergic Nervous System: A Primer

The cholinergic system, a fundamental component of the nervous system, utilizes acetylcholine (ACh) to transmit signals.[5][6] This system is integral to a vast array of physiological processes, including muscle contraction, glandular secretion, heart rate regulation, and cognitive functions like memory and attention.[7][8]

Cholinergic neurotransmission involves the synthesis of ACh from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[6][9] Following its synthesis, ACh is packaged into synaptic vesicles. Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.[9] ACh then binds to and activates cholinergic receptors on the postsynaptic membrane. The signal is terminated by the rapid hydrolysis of ACh into choline and acetate by the enzyme acetylcholinesterase (AChE).[9]

There are two main classes of cholinergic receptors:

-

Nicotinic Receptors: Ligand-gated ion channels that are primarily found at the neuromuscular junction, autonomic ganglia, and in the central nervous system (CNS).[8]

-

Muscarinic Receptors: G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including in smooth muscle, cardiac muscle, and various glands.[7][10] There are five subtypes of muscarinic receptors (M1-M5), each with distinct signaling pathways and physiological roles.[10][11]

Mechanism of Action: this compound as a Muscarinic Receptor Antagonist

This compound exerts its effects by acting as a non-selective muscarinic receptor antagonist .[3] This means it competitively binds to muscarinic receptors, thereby preventing acetylcholine from binding and initiating its normal physiological response.[12] This blockade of cholinergic transmission at parasympathetic nerve endings is the cornerstone of its therapeutic and physiological effects.[3]

The primary targets of aminopentamide are the muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal (GI) tract.[3] By blocking these receptors, aminopentamide leads to:

-

Reduced Gastrointestinal Motility: It decreases the tone and amplitude of colonic contractions, which helps in controlling diarrhea and abdominal spasms.[13][3][14]

-

Decreased Gastric Acid Secretion: It reduces the secretion of gastric acid and lowers gastric acidity.[13][3][14]

Compared to atropine, a classic anticholinergic agent, aminopentamide demonstrates a stronger and more prolonged suppression of colonic contraction while exhibiting fewer systemic side effects like mydriasis (dilation of the pupil) and excessive salivary inhibition.[15][3]

Signaling Pathway: Cholinergic Neurotransmission and the Action of Aminopentamide

Caption: Cholinergic signaling and aminopentamide's antagonistic action.

Experimental Characterization of Anticholinergic Activity

To rigorously assess the effects of this compound on cholinergic neurotransmission, a multi-faceted experimental approach is necessary. This involves a combination of in-vitro and in-vivo assays designed to quantify its binding affinity, functional antagonism, and physiological impact.

In-Vitro Assays

Causality: Receptor binding assays are fundamental for determining the affinity of a drug for its target receptor.[11][16] By quantifying how strongly aminopentamide binds to muscarinic receptors, we can establish the initial and most direct evidence of its anticholinergic potential.[10] These assays are crucial for determining the inhibition constant (Ki), a measure of the drug's binding affinity.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

-

Preparation of Receptor Source:

-

Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex, porcine striatum, or cells transfected with specific muscarinic receptor subtypes) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting pellet in a fresh buffer. This step is repeated to wash the membranes and remove endogenous ligands.

-

Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]NMS)) to each well.[16][17]

-

Add increasing concentrations of unlabeled this compound to the experimental wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist, such as atropine).

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the aminopentamide concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of aminopentamide that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description | Typical Value Range |

| Radioligand | [³H]-N-methylscopolamine ([³H]NMS) | 0.1 - 1.0 nM |

| Tissue/Cell Source | Rat brain cortex, CHO cells expressing M1-M5 | Varies |

| Incubation Time | Time to reach equilibrium | 60 - 120 minutes |

| Incubation Temp. | Controlled temperature | 25°C or 37°C |

| IC₅₀ | Concentration for 50% inhibition | Drug-dependent |

| Ki | Inhibition constant | Drug-dependent |

Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Causality: While binding assays confirm interaction, functional assays are essential to determine the biological consequence of that interaction.[18][19] They measure the ability of aminopentamide to inhibit the downstream signaling events that occur upon muscarinic receptor activation by an agonist.[20][21] This provides a direct measure of its antagonistic potency.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux for Gq-coupled M1, M3, M5 receptors)

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing a specific muscarinic receptor subtype (e.g., CHO-M1, HEK-M3) in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.

-

-

Compound Addition:

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

-

Include control wells with no antagonist.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Inject a fixed concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) into the wells to stimulate the receptors.

-

Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the agonist-induced response as a function of the aminopentamide concentration.

-

Fit the data to a Schild regression model to determine the pA₂, a measure of the antagonist's potency. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

-

| Parameter | Description | Typical Value Range |

| Cell Line | Expressing M1, M3, or M5 receptors | e.g., CHO, HEK293 |

| Fluorescent Dye | Calcium indicator | e.g., Fluo-4 AM |

| Agonist | Muscarinic agonist | e.g., Carbachol (1 µM) |

| Antagonist | This compound | Concentration range |

| Readout | Change in fluorescence | Relative Fluorescence Units |

| Potency Metric | pA₂ | Drug-dependent |

In-Vivo and Ex-Vivo Assays

Causality: Electrophysiological techniques provide a direct measure of the functional consequences of receptor blockade on neuronal and synaptic activity.[22] By recording changes in membrane potential and synaptic currents, we can observe the real-time impact of aminopentamide on cholinergic neurotransmission in a more physiologically relevant context.[23][24]

Protocol: Patch-Clamp Electrophysiology in Brain Slices

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300-400 µm thick) from a region rich in cholinergic synapses, such as the hippocampus or cortex.

-

Maintain the slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with 95% O₂ / 5% CO₂.

-

-

Recording Setup:

-

Transfer a slice to a recording chamber on a microscope stage and perfuse with aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.[25]

-

Establish a high-resistance seal between the pipette tip and the cell membrane ("giga-seal").

-

Rupture the membrane patch to achieve the whole-cell recording configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a specific membrane potential and record postsynaptic currents (PSCs) evoked by stimulating cholinergic afferents.

-

In current-clamp mode, record the membrane potential and action potential firing in response to cholinergic stimulation.

-

Establish a stable baseline recording.

-

-

Drug Application and Analysis:

-

Bath-apply this compound at a known concentration.

-

Continue to record synaptic events and observe any changes in their amplitude, frequency, or kinetics.

-

A reduction in the amplitude of cholinergic-mediated PSCs in the presence of aminopentamide would indicate its antagonistic effect.

-

Wash out the drug to observe if the effect is reversible.

-

Workflow: Electrophysiological Recording

Caption: Workflow for an electrophysiology experiment.

Pharmacokinetics and Pharmacodynamics

A comprehensive understanding of a drug's effects requires an analysis of both its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[26][27][28][29]

-

Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of aminopentamide. While detailed PK data for aminopentamide is not extensively published, it is known to have similar bioavailability when administered orally, intramuscularly, or intravenously.[3]

-

Pharmacodynamics (PD): The PD of aminopentamide is characterized by its anticholinergic effects. The onset, duration, and intensity of these effects are related to the concentration of the drug at the muscarinic receptors.

Clinical and Side Effect Profile

The clinical utility of aminopentamide in veterinary medicine is a direct result of its anticholinergic properties. It is used to treat conditions characterized by smooth muscle hypermotility and hypersecretion in the GI tract.[15][1][30]

The side effects are also predictable consequences of its mechanism of action and are dose-dependent.[13][31] Common anticholinergic side effects include:

At higher doses, more pronounced side effects can occur.[3] It is contraindicated in animals with glaucoma, pyloric obstruction, and certain cardiac conditions.[13][31]

Conclusion

This compound serves as a classic example of a non-selective muscarinic receptor antagonist. Its effects on cholinergic neurotransmission are well-defined and primarily manifest as a reduction in parasympathetic activity, leading to antispasmodic and antisecretory actions. The experimental methodologies outlined in this guide provide a robust framework for characterizing the anticholinergic properties of aminopentamide and other similar compounds. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for both its therapeutic application and its use as a research tool in the field of cholinergic pharmacology.

References

- Aminopentamide - Wikipedia. (n.d.).

- Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

- StudySmarter. (n.d.). Cholinergic Pathways: Function & Significance.

- ScienceDirect. (n.d.). Cholinergic neurotransmission.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- Schihada, H., & Gnad, T. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5395. [Link]

- Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.

- O'Neill, M. J., & Tricklebank, M. D. (2014). Electrophysiological Techniques for Studying Synaptic Activity In Vivo. Current protocols in pharmacology, 64, 11.11.1–11.11.17. [Link]

- Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.

- Acetylcholine - Wikipedia. (n.d.).

- IntechOpen. (2023). Cholinergic Neurotransmission in the Autonomic and Somatic Motor Nervous System.

- University of Texas Health Science Center at Houston. (n.d.). Acetylcholine Neurotransmission.

- UC Library Search. (n.d.). Electrophysiological Analysis of Synaptic Transmission.

- van der Gracht, E., & van der Veldt, S. (2022). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. International Journal of Molecular Sciences, 23(19), 11612. [Link]

- Veterian Key. (n.d.). Pharmacology.

- PetPlace.com. (2015). Aminopentamide (Centrine®) for Dogs and Cats.

- Fujii, H., & Irie, K. (2018). Development of a pharmacological evidence-based anticholinergic burden scale for medications commonly used in older adults.

- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

- Blount, W. (n.d.). Aminopentamide.

- Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology.

- ResearchGate. (n.d.). Clinical studies evaluating anticholinergic activity.

- YouTube. (2023). Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae.

- Drugs.com. (n.d.). Centrine Tablets.

- Andre, J., & De Keyser, J. (1995). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Neuroscience letters, 191(1-2), 1-4. [Link]

- SciSpace. (2016). Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales.

- Kim, E., & Kim, S. (2023). Anticholinergic Medications. In StatPearls.

- Australian Prescriber. (2022). The anticholinergic burden: from research to practice.

- ResearchGate. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays.

- Springer. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy.

- Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio.

- Encino Pharmacy. (n.d.). Veterinary Compounds.

- Mar, C., & Thornton, S. (2023). Muscarinic Antagonists. In StatPearls.

- National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents.

- National Center for Biotechnology Information. (n.d.). Pharmacokinetics.

- National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics.

- National Center for Biotechnology Information. (n.d.). Pharmacodynamics.

Sources

- 1. svpmeds.com [svpmeds.com]

- 2. svpmeds.com [svpmeds.com]

- 3. Aminopentamide - Wikipedia [en.wikipedia.org]

- 4. 9. Pharmacology | Veterian Key [veteriankey.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 14. drugs.com [drugs.com]

- 15. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 16. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]

- 21. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 22. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. search.library.ucsf.edu [search.library.ucsf.edu]

- 24. mdpi.com [mdpi.com]

- 25. scientifica.uk.com [scientifica.uk.com]